molecular formula C9H17NO3 B2689058 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 863565-85-9

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B2689058
CAS RN: 863565-85-9
M. Wt: 187.239
InChI Key: LXJYSQGCJGEDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol” is a complex organic compound . It contains a total of 58 bonds, including 23 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . Another study reported the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .


Molecular Structure Analysis

The molecular structure of “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol” is complex, with multiple rings and functional groups . It includes a spiro[4.5]decan-8-ol core with an aminomethyl group attached .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .

Scientific Research Applications

Synthesis of Organic Compounds and Intermediates

1,4-Dioxaspiro[4.5]decan-8-one and its derivatives, such as 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, serve as valuable synthetic intermediates in organic chemistry. These compounds are utilized in synthesizing a range of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. For instance, 1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in acidic solutions, showcasing the compound's utility in organic synthesis processes (Zhang Feng-bao, 2006).

Environmental and Analytical Applications

Derivatives of 1,4-dioxaspiro[4.5]decan have been applied in environmental science, particularly in the removal of carcinogenic azo dyes and aromatic amines from water. A Mannich base derivative of calix[4]arene, synthesized using a cyclic secondary amine that includes the 1,4-dioxaspiro[4.5]decan structure, demonstrated significant efficiency in removing azo dyes, with removal percentages ranging from 95-99% (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol have been explored for their biological activities. For example, research into spiroxamine (KWG 4168), a fungicide consisting of biologically active isomers derived from a structure similar to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, highlights the compound's potential in developing new agrochemicals (W. Kramer et al., 1999).

Material Science and Engineering

The structural versatility of 1,4-dioxaspiro[4.5]decan derivatives extends to material science, where they are employed in the synthesis of novel compounds with potential applications as biolubricants. Research into novel compounds derived from oleic acid, which includes 1,4-dioxaspiro[4.5]decan structures, suggests these compounds could serve as sustainable, biodegradable lubricants with promising physicochemical properties (Y. S. Kurniawan et al., 2017).

properties

IUPAC Name

8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJYSQGCJGEDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CN)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Synthesis routes and methods

Procedure details

A mixture of 8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (16.0 g, 13.8 mmol) and 20% palladium hydroxide on carbon (3.2 g) in ethanol (160 mL) was hydrogenated at 50 psi (3.5×105 Pa) for 5 d on a Parr apparatus. The reaction mixture was filtered through CELITE filter agent and the filtrate was concentrated to give 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol as a clear oil (13.7 g, 99%) that solidified upon standing overnight.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.